molecular formula C51H43Cl2N5O16 B12773041 Glycine, (2R)-2-(3-(4-((2R)-2-carboxy-2-(((phenylmethoxy)carbonyl)amino)ethyl)-2-chlorophenoxy)-4,5-dihydroxyphenyl)glycylglycyl-(betaR)-3-chloro-beta-hydroxy-L-tyrosyl-, 4-methyl ester, cyclic (15-34)-ether,cyclic 22,42-(4,6,6'-trihydroxy(1,1'-biphenyl)-3',2-diyl) deriv., (2(2R),4(2S))- CAS No. 164515-57-5

Glycine, (2R)-2-(3-(4-((2R)-2-carboxy-2-(((phenylmethoxy)carbonyl)amino)ethyl)-2-chlorophenoxy)-4,5-dihydroxyphenyl)glycylglycyl-(betaR)-3-chloro-beta-hydroxy-L-tyrosyl-, 4-methyl ester, cyclic (15-34)-ether,cyclic 22,42-(4,6,6'-trihydroxy(1,1'-biphenyl)-3',2-diyl) deriv., (2(2R),4(2S))-

Cat. No.: B12773041
CAS No.: 164515-57-5
M. Wt: 1052.8 g/mol
InChI Key: OEBJGXGIGGEAIM-YJXGZTLTSA-N
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Description

Glycine, (2R)-2-(3-(4-((2R)-2-carboxy-2-(((phenylmethoxy)carbonyl)amino)ethyl)-2-chlorophenoxy)-4,5-dihydroxyphenyl)glycylglycyl-(betaR)-3-chloro-beta-hydroxy-L-tyrosyl-, 4-methyl ester, cyclic (15-34)-ether,cyclic 22,42-(4,6,6’-trihydroxy(1,1’-biphenyl)-3’,2-diyl) deriv., (2(2R),4(2S))- is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxyl, hydroxyl, and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and cyclization. Common reagents used in these steps may include protecting agents like benzyl chloroformate, coupling reagents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carboxyl groups to alcohols.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Reagents like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Glycine derivatives: Compounds with similar glycine-based structures.

    Phenylmethoxycarbonyl compounds: Compounds with similar protecting groups.

    Chlorophenoxy compounds: Compounds with similar halogenated aromatic rings.

Uniqueness

This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and cyclic motifs, making it a versatile molecule for various applications.

Properties

CAS No.

164515-57-5

Molecular Formula

C51H43Cl2N5O16

Molecular Weight

1052.8 g/mol

IUPAC Name

(2R)-3-[4-[[(1R,13S,16S,17R,28R)-28-amino-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]-3-chlorophenyl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C51H43Cl2N5O16/c1-71-50(69)42-29-19-27(59)20-34(61)39(29)28-15-24(8-10-33(28)60)41-47(65)58-43(48(66)57-42)44(62)25-9-12-36(31(53)16-25)74-38-18-26(40(54)46(64)56-41)17-37(45(38)63)73-35-11-7-23(13-30(35)52)14-32(49(67)68)55-51(70)72-21-22-5-3-2-4-6-22/h2-13,15-20,32,40-44,59-63H,14,21,54H2,1H3,(H,55,70)(H,56,64)(H,57,66)(H,58,65)(H,67,68)/t32-,40-,41-,42+,43+,44-/m1/s1

InChI Key

OEBJGXGIGGEAIM-YJXGZTLTSA-N

Isomeric SMILES

COC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=C(C(=CC(=C6)[C@H](C(=O)N4)N)OC7=C(C=C(C=C7)C[C@H](C(=O)O)NC(=O)OCC8=CC=CC=C8)Cl)O)Cl)O)C(=O)N1)O

Canonical SMILES

COC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=C(C(=CC(=C6)C(C(=O)N4)N)OC7=C(C=C(C=C7)CC(C(=O)O)NC(=O)OCC8=CC=CC=C8)Cl)O)Cl)O)C(=O)N1)O

Origin of Product

United States

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